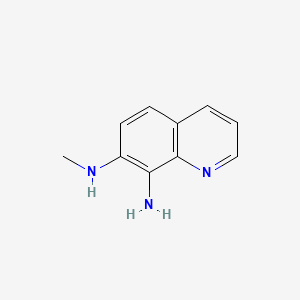

8-Amino-7-(methylamino)quinoline

Descripción general

Descripción

8-Amino-7-(methylamino)quinoline is a synthetic compound belonging to the class of 8-aminoquinolines. It is known for its applications in medicinal chemistry, particularly in the treatment and prevention of malaria caused by Plasmodium vivax and Plasmodium ovale. This compound has been used for over 60 years and is considered an essential medicine by the World Health Organization.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-7-(methylamino)quinoline typically involves the Skraup reaction, a classic method for assembling quinoline rings from suitable aniline-type precursors . This reaction can be modified using the Doebner-Miller synthesis, which employs a separately prepared α,β-unsaturated carbonyl compound, such as crotonaldehyde, instead of glycerol and sulfuric acid . Another method involves the reduction of 8-nitro-7-methylquinoline using stannous chloride as a reducing agent .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The Skraup reaction and its modifications are commonly used due to their efficiency in producing quinoline derivatives .

Análisis De Reacciones Químicas

Types of Reactions: 8-Amino-7-(methylamino)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction of 4-chloro-6,7-dimethoxyquinoline with dimethylamine results in the substitution of the chlorine atom with an NMe2 group .

Common Reagents and Conditions: Common reagents used in these reactions include dimethylamine, stannous chloride, and α,β-unsaturated carbonyl compounds . Reaction conditions often involve heating in solvents like DMF (dimethylformamide) to facilitate the substitution reactions .

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are often used in medicinal chemistry for their biological activities .

Aplicaciones Científicas De Investigación

Neuroprotective Properties

One of the prominent applications of 8-aminoquinoline derivatives is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds can act as effective metal chelators, which is crucial since metal ion imbalance is linked to neurodegeneration. For instance, studies have shown that 8-aminoquinoline can selectively chelate copper ions, enhancing its potential as a therapeutic agent for Alzheimer's disease by preventing metal-induced toxicity and amyloid-beta aggregation .

Table 1: Neuroprotective Activities of 8-Aminoquinoline Derivatives

Anticancer Activity

The anticancer potential of 8-aminoquinoline derivatives has also been explored extensively. Compounds derived from this structure have demonstrated significant antiproliferative effects against various cancer cell lines, including cervical carcinoma and colorectal adenocarcinoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .

Table 2: Anticancer Activity of 8-Aminoquinoline Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 8-Aminoquinoline Derivative A | HeLa Cells | 5.0 | |

| 8-Aminoquinoline Derivative B | HT-29 Cells | 3.5 |

Antimalarial Properties

Recent studies have highlighted the efficacy of 8-aminoquinoline derivatives against malaria-causing parasites, specifically Plasmodium falciparum. These compounds exhibit potent antimalarial activity with low IC50 values, indicating their potential for development into new therapeutic agents against malaria .

Table 3: Antimalarial Activity of 8-Aminoquinoline Derivatives

| Compound | Strain Tested | IC50 (ng/mL) | Reference |

|---|---|---|---|

| Compound A | Drug-sensitive P. falciparum D6 | 20-4760 | |

| Compound B | Drug-resistant P. falciparum W2 | 22-4760 |

Broad-Spectrum Antimicrobial Effects

In addition to antimalarial properties, derivatives of 8-aminoquinoline have shown broad-spectrum antimicrobial activities against various pathogens, including bacteria and fungi. This makes them promising candidates for addressing issues related to drug-resistant infections .

Mecanismo De Acción

The precise mechanism of action of 8-Amino-7-(methylamino)quinoline is not fully understood. it is believed to interfere with the metabolism of heme, a molecule essential for parasite survival . This interference leads to the toxic buildup of heme in parasites, causing oxidative damage and ultimately resulting in parasite death . The compound targets the liver stages of Plasmodium infections, making it effective in preventing relapses of malaria .

Comparación Con Compuestos Similares

Primaquine: An 8-aminoquinoline derivative used for the radical cure of malaria.

Tafenoquine: A primaquine analog with a longer elimination half-life, used for treating relapses of Plasmodium vivax malaria.

Chloroquine: A 4-aminoquinoline derivative known for its antimalarial properties.

Uniqueness: 8-Amino-7-(methylamino)quinoline is unique due to its dual amino groups, which enhance its biological activity and make it a versatile compound in medicinal chemistry . Its ability to act as a directing group in organic synthesis further distinguishes it from other similar compounds .

Actividad Biológica

8-Amino-7-(methylamino)quinoline, also referred to as 8-quinolinamine, is a synthetic compound that belongs to the class of 8-aminoquinolines. This compound has garnered attention for its significant biological activities, particularly its antimalarial properties, and is recognized as an essential medicine by the World Health Organization (WHO) for the treatment of malaria caused by Plasmodium vivax and Plasmodium ovale .

The biological activity of this compound primarily involves interactions with parasitic organisms. The compound exhibits its antimalarial effects through a unique mechanism involving intramolecular main group metal Lewis acid-catalyzed formal hydroamination , which facilitates the formation of critical bonds within the parasite's biological systems .

Key Biochemical Pathways

- Targeting Parasitic Organisms: The compound disrupts essential processes in parasites, leading to their death and alleviating infection symptoms.

- Chemical Interactions: Its amino groups interact with heteroatoms in the quinoline ring, which is crucial for its biological properties .

Biological Activity Overview

This compound has demonstrated a broad spectrum of biological activities beyond antimalarial effects, including:

- Antimicrobial Activity: Effective against various bacterial and fungal strains.

- Antiviral Properties: Potential applications in inhibiting viral infections.

- Anticancer Activity: Emerging studies suggest efficacy against certain cancer cell lines through mechanisms involving DNA intercalation and enzyme inhibition .

Antimalarial Efficacy

A study highlighted the synthesis of various 8-quinolinamines, including this compound. The results indicated potent in vitro antimalarial activity with IC50 values ranging from 20 to 4760 ng/mL against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . In vivo studies demonstrated that certain analogues cured all tested animals at doses as low as 25 mg/kg/day .

| Compound | IC50 (ng/mL) | In Vivo Efficacy (mg/kg/day) |

|---|---|---|

| This compound | 20 - 4760 | 25 (cured all animals) |

| Primaquine | - | - |

| Tafenoquine | - | - |

Anticancer Activity

Research into quinoline derivatives has shown that compounds similar to this compound can inhibit DNA methyltransferases, which are crucial for cancer progression. These compounds were noted for their ability to intercalate into DNA, causing conformational shifts that inhibit enzyme activity .

Neuroprotective Effects

Recent studies have explored the potential of combining 8-aminoquinoline with melatonin to create multifunctional agents aimed at treating Alzheimer's disease. These hybrids exhibited strong inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in neuroprotection .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Its dual amino groups enhance solubility and bioavailability, making it a versatile candidate in medicinal chemistry .

Propiedades

IUPAC Name |

7-N-methylquinoline-7,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-12-8-5-4-7-3-2-6-13-10(7)9(8)11/h2-6,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYXWCHYCCMJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652435 | |

| Record name | N~7~-Methylquinoline-7,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-84-9 | |

| Record name | N7-Methyl-7,8-quinolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~7~-Methylquinoline-7,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.